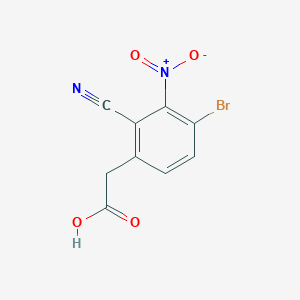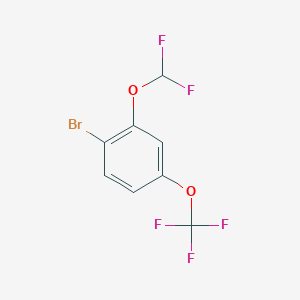
1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy functional groups on a benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. This involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms.
Electrophilic Aromatic Substitution (EAS): This method involves the reaction of benzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom. Subsequent reactions with difluoromethanol and trifluoromethanol can introduce the difluoromethoxy and trifluoromethoxy groups, respectively.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity.
Continuous Flow Production: Some industrial processes may use continuous flow reactors to produce the compound. This method allows for more efficient production and better control over reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove the halogen atoms from the benzene ring.
Substitution: Substitution reactions are common, where the halogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: These include carboxylic acids and phenols.
Reduction Products: The major products are benzene derivatives with fewer halogen atoms.
Substitution Products: These include various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The presence of halogen atoms and oxygen-containing groups can influence its reactivity and binding affinity to biological targets. The specific mechanism of action would depend on the context in which the compound is used, such as in biological assays or chemical reactions.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene: Similar in structure but lacks the trifluoromethoxy group.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Similar but has a different arrangement of halogen atoms.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks the difluoromethoxy group.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O2/c9-5-2-1-4(16-8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAFNOWABPAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



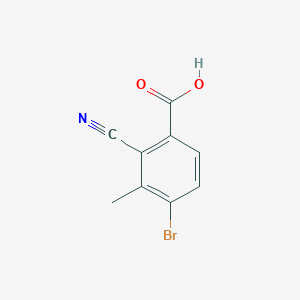
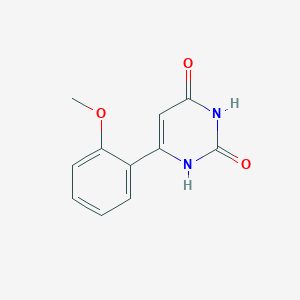


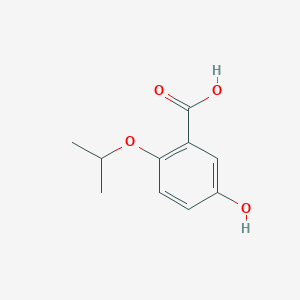
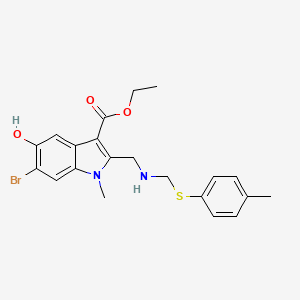
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)

![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)


